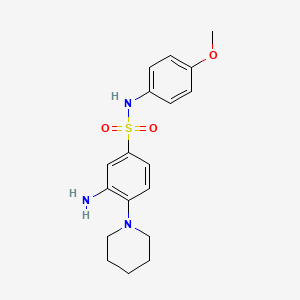

3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Application Summary

This compound is explored for its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor , which is a promising target for the treatment of type 2 diabetes mellitus .

Methods of Application

Researchers have used 3D-QSAR and molecular docking approaches to study the structural requirements for DPP-IV inhibitory activity. The compounds were classified based on their biological activities and analyzed using k-nearest neighbor molecular field analysis and AutoDock Vina .

Results

The most significant k-nearest neighbor model showed good predictability with internal and external cross-validation coefficients of 0.67 and 0.82, respectively. Active compounds exhibited similar binding patterns to the crystallographic ligand sitagliptin .

Pharmacology

Application Summary

In pharmacology, the compound has been identified as a kinase inhibitor , which is crucial in the development of new therapeutic agents .

Methods of Application

Synthesis of new derivatives and their evaluation against various kinases to determine inhibitory activity.

Results

One of the synthesized derivatives showed significant inhibition activity with MIC values of 0.12 µg/mL and 0.24 µg/mL against bacterial and fungal strains, respectively .

Biochemistry

Application Summary

Biochemically, the compound is used in proteomics research to study protein interactions and functions .

Methods of Application

The compound is utilized as a reagent in proteomic assays to investigate its interaction with various proteins and enzymes .

Results

The outcomes of such studies are not detailed in the available data, but they contribute to the understanding of protein functions and interactions in biological systems .

Chemical Engineering

Application Summary

In chemical engineering, the focus is on the efficient synthesis of the compound and its derivatives for potential industrial applications .

Methods of Application

Modifications of synthetic pathways to improve the yield and purity of the compound. Optimization of reaction conditions is a key aspect of the methodology .

Results

The modified procedure led to the synthesis of new derivatives with high yields and purity, demonstrating the compound’s versatility in chemical synthesis .

Materials Science

Application Summary

The compound’s derivatives are investigated for their potential use in materials science , particularly in the development of new materials with specific properties .

Methods of Application

Synthesis of triazine derivatives from the compound, which are then tested for their physical and chemical properties as materials .

Results

The triazine derivatives were obtained with moderate to high yields, indicating the compound’s utility in creating materials with desired characteristics .

Environmental Science

Application Summary

Research in environmental science may involve studying the compound’s environmental impact and its breakdown products .

Methods of Application

Analyzing the compound’s stability, solubility, and degradation under various environmental conditions to assess its ecological footprint .

Results

Specific results regarding the environmental impact are not provided in the available data, but such studies are crucial for understanding the compound’s long-term effects on ecosystems .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-24-15-7-5-14(6-8-15)20-25(22,23)16-9-10-18(17(19)13-16)21-11-3-2-4-12-21/h5-10,13,20H,2-4,11-12,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINOYCMSWBRPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)

![2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B2783711.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)

![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)

![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)